molecular formula C6H7N3O B022212 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- CAS No. 104940-87-6

3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B022212
CAS No.: 104940-87-6
M. Wt: 137.14 g/mol
InChI Key: JCNKYWSKIBJYHN-UHFFFAOYSA-N
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Description

It is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR) complexes, specifically mTORC1 and mTORC2 . This compound is primarily used in research related to phosphorylation and dephosphorylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KU63794 involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. The key steps include:

  • Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the morpholine groups at specific positions on the core structure.
  • Attachment of the methoxybenzenemethanol moiety to the core structure.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of KU63794 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is produced in solid form and stored under conditions that protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions

KU63794 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions can be used to replace specific groups on the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

KU63794 has a wide range of scientific research applications, including:

Mechanism of Action

KU63794 exerts its effects by selectively inhibiting the activity of mTORC1 and mTORC2 complexes. The compound binds to the active site of mTOR, preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the phosphorylation of Akt, S6K, and 4E-BP1, which are crucial for cell growth and proliferation . The compound shows high specificity for mTOR complexes, with minimal activity against other protein and lipid kinases .

Comparison with Similar Compounds

KU63794 is unique in its high selectivity and potency as an mTOR inhibitor. Similar compounds include:

KU63794 stands out due to its high specificity for mTORC1 and mTORC2, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

104940-87-6

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3-(1,2,4-triazol-1-yl)but-3-en-2-one

InChI

InChI=1S/C6H7N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-4H,1H2,2H3

InChI Key

JCNKYWSKIBJYHN-UHFFFAOYSA-N

SMILES

CC(=O)C(=C)N1C=NC=N1

Canonical SMILES

CC(=O)C(=C)N1C=NC=N1

Key on ui other cas no.

104940-87-6

Synonyms

3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- (9CI)

Origin of Product

United States

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